1,2-Benzisoxazole-6-carboxylic acid
Description
Significance of the 1,2-Benzisoxazole (B1199462) Core as a Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. researchgate.net The 1,2-benzisoxazole ring system has earned this designation due to its presence in a wide array of pharmacologically active agents. nih.govresearchgate.netrsc.orgtechnion.ac.ilresearchgate.net
The unique arrangement of the benzene (B151609) ring fused to an isoxazole (B147169) ring imparts a rigid, planar structure with a specific distribution of heteroatoms. This configuration allows for a variety of intermolecular interactions with biological macromolecules, such as proteins and enzymes. The versatility of the benzisoxazole scaffold is evident in the diverse therapeutic areas where its derivatives have shown potential, including:
Antimicrobial nih.govresearchgate.net
Anticancer nih.govresearchgate.net
Anti-inflammatory nih.govresearchgate.net
Anticonvulsant nih.govresearchgate.netnih.gov
Antipsychotic researchgate.netisca.mewikipedia.org
Antidiabetic nih.gov
The stability of the aromatic benzisoxazole ring also contributes to its utility as a pharmacophore. wikipedia.org
| Biological Activity | References |
|---|---|
| Antimicrobial | nih.govresearchgate.net |
| Anticancer | nih.govresearchgate.net |
| Anti-inflammatory | nih.govresearchgate.net |
| Anticonvulsant | nih.govresearchgate.netnih.gov |
| Antipsychotic | researchgate.netisca.mewikipedia.org |
| Antidiabetic | nih.gov |
Overview of Carboxylic Acid Derivatives within the Benzisoxazole Scaffold
The incorporation of a carboxylic acid group onto the benzisoxazole scaffold, as seen in 1,2-Benzisoxazole-6-carboxylic acid, significantly influences the molecule's chemical properties and potential applications. The carboxylic acid moiety can act as a key binding group, a proton donor, or a precursor for the synthesis of other functional groups like esters and amides.
Research Trajectory and Evolution of Studies on this compound and its Fused Analogs
The study of 1,2-benzisoxazole derivatives has evolved from initial synthetic explorations to more targeted research in medicinal and materials chemistry. Early work focused on establishing fundamental synthetic routes to the benzisoxazole core. wikipedia.orgorganic-chemistry.org More recent advancements have introduced novel and more efficient synthetic protocols, such as [3+2] cycloaddition reactions, allowing for the creation of diverse libraries of benzisoxazole derivatives for biological screening. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,2-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIQHQRSOQNKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352907-05-1 | |
| Record name | 1,2-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of 1,2 Benzisoxazole 6 Carboxylic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid functional group in 1,2-benzisoxazole-6-carboxylic acid is a key site for derivatization, enabling the formation of esters, amides, and other related compounds.
Esterification:
The conversion of this compound to its corresponding esters can be achieved through several standard synthetic methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.comlibretexts.org
Another mild and highly efficient method for esterification is the use of diazoalkanes. nih.govresearchgate.net This reaction proceeds rapidly and cleanly to produce the corresponding ester. nih.govresearchgate.net A modern approach involves the in-situ generation of diazoalkanes from N-tert-butyldimethylsilylhydrazones, which offers safety advantages as the diazo intermediates are not isolated. nih.govresearchgate.net
| Reaction | Reagents | Key Features |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; alcohol used in excess. masterorganicchemistry.com |
| Diazoalkane Esterification | Diazoalkane (e.g., diazomethane) | Mild and highly efficient. nih.govresearchgate.net |
Amidation:
The formation of amides from this compound typically requires the activation of the carboxylic acid group to enhance its reactivity towards amines. lookchemmall.com Direct reaction with an amine is generally not feasible under mild conditions. lookchemmall.com
A common strategy involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride. This can be accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgrsc.org The resulting acid chloride readily reacts with a primary or secondary amine to yield the corresponding amide. rsc.org This method is effective even with sterically hindered amines. rsc.org
Alternatively, various coupling agents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of both aromatic and aliphatic carboxylic acids under mild conditions. lookchemmall.com The reaction proceeds by activating the carboxylic acid, which then reacts with the amine to form the amide bond. lookchemmall.com In some cases, copper-catalyzed oxidative direct amidation has also been reported for the synthesis of azole amides from carboxylic acids. beilstein-journals.org
| Amidation Method | Activating Agent/Catalyst | Description |
| Via Acid Chloride | Thionyl chloride (SOCl₂) | Two-step process: formation of acid chloride followed by reaction with amine. libretexts.orgrsc.org |
| Direct Coupling | Coupling agents (e.g., pyridazinone derivatives) | One-pot reaction where the carboxylic acid is activated in situ. lookchemmall.com |
| Oxidative Amidation | Copper catalyst, O₂ | Direct formation of amides with specific amines like azoles. beilstein-journals.org |
For instance, the synthesis of hydroxamic acids, a specific type of amide, from the related 1,2-benzisoxazole-3-carboxylic acid has been achieved by first generating the acid chloride, which is then reacted with the appropriate hydroxylamine (B1172632). rsc.org A similar approach would be applicable to the 6-carboxylic acid isomer.
The decarboxylation of benzisoxazole carboxylic acids, particularly the 3-carboxy isomers, has been a subject of study to understand enzymatic mechanisms. acs.org The decarboxylation of 6-nitro-1,2-benzisoxazole-3-carboxylic acid, for example, has been investigated in various solvents. acs.org The rate of this reaction is highly dependent on the solvent's properties. acs.org While specific studies on the decarboxylation of this compound are less common, the principles governing the stability of the resulting carbanion or related intermediate would apply. The presence of electron-withdrawing or -donating groups on the benzisoxazole ring can significantly influence the rate of decarboxylation. Generally, this reaction requires elevated temperatures or specific catalytic conditions to proceed efficiently. acs.org
Electrophilic Substitution Reactions on the Benzisoxazole Ring System
Electrophilic substitution reactions on the benzisoxazole ring system are influenced by the directing effects of the fused rings and any existing substituents.
The benzisoxazole ring system consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. The isoxazole ring is generally considered to be electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. The carboxylic acid group at the 6-position is also a deactivating, meta-directing group. Therefore, electrophilic substitution on this compound would be expected to be challenging and require forcing conditions. When substitution does occur, the incoming electrophile would likely be directed to the positions meta to the carboxylic acid group, which are positions 5 and 7. The directing influence of the fused isoxazole ring would also play a role in determining the final regiochemical outcome.
The chemical structure of this compound features a carboxylic acid group directly attached to the aromatic ring. As such, it does not possess an α-methylene group in its side chain. Therefore, substitution reactions at this position are not applicable to this specific molecule.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) on the benzisoxazole ring system is generally favored by the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. The electron-withdrawing nature of the fused isoxazole ring can facilitate NAS reactions on the benzene portion of the molecule, particularly if a suitable leaving group (such as a halogen) is present at an activated position. For this compound itself, which lacks a good leaving group, undergoing NAS would be difficult. However, derivatives of 1,2-benzisoxazole (B1199462) containing leaving groups could potentially undergo such reactions, allowing for the introduction of various nucleophiles onto the aromatic core.
Mannich Reactions and Related Aminomethylation of Benzisoxazole Carboxylic Acids
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine, resulting in the formation of a β-aminocarbonyl compound known as a Mannich base. chem-station.comthermofisher.com This reaction is a fundamental method for carbon-carbon bond formation and is widely used in the synthesis of pharmaceuticals and natural products. chem-station.comyoutube.com The general mechanism under acidic conditions involves the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by a nucleophile, typically an enolizable ketone or another CH-acidic compound. youtube.com
Direct Mannich reactions on the 1,2-benzisoxazole ring itself are not commonly reported, as the aromatic system is not sufficiently nucleophilic. However, aminomethylation can be achieved on activated benzisoxazole systems. A key example is the aminomethylation of 3-substituted 6-hydroxy-1,2-benzisoxazoles. researchgate.net The phenolic hydroxyl group at the 6-position activates the aromatic ring for electrophilic substitution, directing the incoming aminomethyl group to the 7-position.
Initial attempts to perform this aminomethylation using standard Mannich conditions (amine hydrochlorides and formalin in an alcohol solution) were unsuccessful. Instead of the desired Mannich base, these conditions led to the cleavage of the 1,2-benzisoxazole ring, reforming the starting oxime precursors. researchgate.net This highlights the sensitivity of the benzisoxazole heterocycle to certain reaction conditions.
A successful approach involved the use of pre-formed aminals, which are intermediates of the Mannich reaction, in a neutral or alkaline medium. This method minimized the conditions that cause ring opening and allowed for the synthesis of various 7-aminomethyl-6-hydroxy-1,2-benzisoxazole derivatives in yields ranging from 54-75%. researchgate.net For amines that are difficult to convert into aminals (e.g., high-boiling or solid amines), using the amine in the presence of paraformaldehyde also yielded positive results. researchgate.net
| Entry | R-Group (at C3) | Amine Used | Product (7-aminomethyl-6-hydroxy-1,2-benzisoxazole derivative) | Yield (%) |
| 1 | Phenyl | Morpholine | 7-(Morpholin-4-ylmethyl)-3-phenyl-1,2-benzisoxazol-6-ol | 75 |
| 2 | Phenyl | Piperidine (B6355638) | 7-(Piperidin-1-ylmethyl)-3-phenyl-1,2-benzisoxazol-6-ol | 70 |
| 3 | 4-Chlorophenyl | Morpholine | 7-(Morpholin-4-ylmethyl)-3-(4-chlorophenyl)-1,2-benzisoxazol-6-ol | 68 |
| 4 | 4-Chlorophenyl | Piperidine | 7-(Piperidin-1-ylmethyl)-3-(4-chlorophenyl)-1,2-benzisoxazol-6-ol | 65 |
| 5 | 4-Methylphenyl | Morpholine | 7-(Morpholin-4-ylmethyl)-3-(p-tolyl)-1,2-benzisoxazol-6-ol | 72 |
| 6 | 4-Methylphenyl | Piperidine | 7-(Piperidin-1-ylmethyl)-3-(p-tolyl)-1,2-benzisoxazol-6-ol | 69 |
This table presents data on the aminomethylation of 3-substituted 6-hydroxy-1,2-benzisoxazoles as reported in the literature. researchgate.net
While these findings are on the 6-hydroxy analogue, they provide valuable insight into the potential reactivity of the this compound scaffold. Direct aminomethylation on the ring of the 6-carboxylic acid derivative would be challenging due to the electron-withdrawing and deactivating nature of the carboxylic acid group.
Biotransformation and Enzymatic Reactions of this compound Derivatives
The biotransformation of benzisoxazole derivatives is crucial for understanding their pharmacokinetic profiles and potential biological activities. nih.gov The metabolism of drugs containing the 1,2-benzisoxazole scaffold, such as the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone (B510), has been studied and reveals key metabolic pathways for this heterocyclic system. wikipedia.orgwikipedia.org
A significant metabolic pathway for the 1,2-benzisoxazole ring is reductive cleavage. In the case of zonisamide, the primary metabolism occurs via reductive scission of the N-O bond of the benzisoxazole ring, a reaction mediated primarily by the cytochrome P450 enzyme CYP3A4. wikipedia.orgdrugbank.comfda.gov This ring opening yields the metabolite 2-(sulphamoylacetyl)-phenol (SMAP). drugbank.com In contrast, the metabolism of risperidone primarily involves hydroxylation of the piperidine moiety, a reaction catalyzed by CYP2D6 and CYP3A4, leaving the benzisoxazole ring intact. psychopharmacologyinstitute.comnih.govjnjmedicalconnect.com This demonstrates that the metabolic fate of the benzisoxazole core can be highly dependent on the other substituents present in the molecule.
Ester derivatives of carboxylic acids are frequently employed as prodrugs to enhance properties like lipophilicity and bioavailability. The in vivo hydrolysis of these esters back to the active carboxylic acid is a critical activation step, typically mediated by carboxylesterase (CES) enzymes found in various tissues, including the liver and plasma. semanticscholar.org
| Ester Substrate (R group) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methyl | 45 | 72 |
| Ethyl | 48 | 75 |
| n-Propyl | 42 | 45 |
| Isopropyl | 40 | 15 |
| n-Butyl | 46 | 65 |
| Isobutyl | 44 | 20 |
| Benzyl | 38 | 30 |
This table illustrates the effect of ester chain structure on the enzymatic hydrolysis of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid esters, a related heterocyclic system. academicjournals.org The reactions were conducted at room temperature.
These findings suggest that if this compound were formulated as an ester prodrug, the rate and stereoselectivity of its activation would likely be dependent on the size and shape of the ester group.
Glucuronidation is a major Phase II metabolic pathway for a wide range of compounds, including those with carboxylic acid functional groups. nih.gov This process involves the conjugation of the molecule with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to produce more water-soluble metabolites that are readily excreted. researchgate.net For carboxylic acids, this results in the formation of an acyl glucuronide, a chemically reactive species that has been implicated in idiosyncratic drug toxicity in some cases. nih.govnih.govhyphadiscovery.com
The formation of acyl glucuronides is a common clearance pathway for drugs containing a carboxylic acid moiety. researchgate.net While direct experimental data on the glucuronidation of this compound is limited, this pathway is highly probable given its chemical structure.
Evidence of glucuronidation involving the benzisoxazole scaffold comes from the metabolism of zonisamide. After the initial reductive cleavage of the benzisoxazole ring to form the metabolite SMAP, this phenolic metabolite undergoes conjugation with glucuronic acid. drugbank.comfda.gov Approximately 50% of an administered dose of zonisamide is ultimately excreted in the urine as the glucuronide of SMAP. fda.gov This confirms that downstream metabolites of benzisoxazole derivatives are substrates for UGT enzymes. Given that this compound possesses a carboxylic acid group, it is a prime candidate for direct conjugation to form an acyl glucuronide, which would likely represent a significant route of its metabolism and elimination.
Advanced Spectroscopic and Structural Elucidation of 1,2 Benzisoxazole 6 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 1,2-benzisoxazole-6-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their electronic environments. The chemical shifts (δ) of protons in 1,2-benzisoxazole (B1199462) derivatives are influenced by the electronic effects of the fused ring system and any substituents present.
Aromatic protons on the benzene (B151609) ring of the 1,2-benzisoxazole core typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. rsc.orgmnstate.edu The specific chemical shifts and coupling patterns depend on the substitution pattern. For instance, in some 3-substituted 1,2-benzisoxazoles, the aromatic protons can appear as distinct doublets and multiplets, with coupling constants characteristic of ortho, meta, and para relationships. acgpubs.org The proton of the carboxylic acid group (–COOH) is highly deshielded and appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, and its position can be solvent-dependent. princeton.edu
Interactive Data Table: Representative ¹H NMR Chemical Shifts for 1,2-Benzisoxazole Derivatives
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.0 - 9.0 | d, t, m | 2.0 - 9.0 |
| Carboxylic Acid H | > 10.0 | br s | - |
| Substituent Protons | Variable | Variable | Variable |
Note: d = doublet, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The specific values can vary based on the solvent and substituents.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,2-benzisoxazole ring system and the carboxylic acid group are characteristic.
The carbonyl carbon of the carboxylic acid group is typically found in the range of δ 165–185 ppm. oregonstate.edulibretexts.org The aromatic carbons of the benzisoxazole ring system resonate between approximately δ 110 and 170 ppm. oregonstate.edulibretexts.org The specific shifts are influenced by the heteroatoms in the isoxazole (B147169) ring and the substitution pattern on the benzene ring. Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu
Interactive Data Table: Typical ¹³C NMR Chemical Shifts for the this compound Core
| Carbon | Typical Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 185 |
| Aromatic C | 110 - 170 |
| C-O (isoxazole) | ~160 |
| C=N (isoxazole) | ~150 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The specific values can vary based on the solvent and substituents.
For complex this compound derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing out the proton-proton networks within the molecule, such as the arrangement of substituents on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. It allows for the unambiguous assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different functional groups and the benzisoxazole core. For example, an HMBC correlation between the carboxylic acid proton and the carbon atoms of the benzene ring can confirm the position of the carboxylic acid group.
The application of these 2D NMR techniques provides a comprehensive and unambiguous assignment of all proton and carbon signals, which is essential for the complete structural elucidation of this compound derivatives. ipb.ptbeilstein-journals.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy provides characteristic absorption bands for the key functional groups.
The most prominent and diagnostic absorption is that of the carboxylic acid group. This gives rise to a very broad O–H stretching band, typically in the region of 3300–2500 cm⁻¹, due to strong hydrogen bonding. docbrown.infospectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp absorption band. For aromatic carboxylic acids, this band is typically found in the range of 1710–1680 cm⁻¹. spectroscopyonline.com
The 1,2-benzisoxazole ring system also exhibits characteristic absorptions. The C=N stretching vibration is expected in the region of 1650–1550 cm⁻¹, and C–O stretching vibrations are also observed. acgpubs.org Aromatic C–H stretching vibrations are usually seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1600–1450 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |
| Benzisoxazole | C=N stretch | 1650 - 1550 | Medium |
| Benzisoxazole | C–O stretch | 1320 - 1210 | Strong |
| Aromatic Ring | C–H stretch | > 3000 | Medium |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. analis.com.my High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound derivatives, common fragmentation pathways include the loss of the carboxylic acid group (–COOH) as a neutral radical or the loss of carbon dioxide (CO₂). The fragmentation of the benzisoxazole ring can also occur, providing further clues about the substitution pattern. Analysis of the isotopic pattern of the molecular ion peak can help to confirm the presence of certain elements, such as chlorine or bromine, if they are present as substituents.
X-ray Crystallography for Solid-State Structure Determination
When a suitable single crystal of a this compound derivative can be grown, X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.
X-ray crystallography can confirm the connectivity of atoms established by NMR and other spectroscopic methods. It also provides insight into intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the physical properties of the compound. The crystal structure of a 1,2-benzisoxazole derivative can reveal important details about the planarity of the ring system and the conformation of any substituents.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative data on the elemental composition of a sample. This method is fundamental for confirming the empirical formula of newly synthesized this compound derivatives, ensuring that the constituent elements (primarily carbon, hydrogen, and nitrogen) are present in the ratios predicted by the proposed molecular formula.
In the synthesis of new heterocyclic compounds, including derivatives of 1,2-benzisoxazole, elemental analysis serves as a critical checkpoint to validate the molecular structure alongside spectroscopic methods. The procedure involves the combustion of a precise mass of the purified compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured, allowing for the calculation of the mass percentage of each element in the original sample.
Research findings for various new heterocyclic compounds consistently show that the experimentally determined values for carbon (C), hydrogen (H), and nitrogen (N) composition align closely with the theoretically calculated percentages. Typically, experimental results that fall within ±0.4% of the calculated values are considered confirmation of the compound's empirical formula and purity. chemicalbook.com While specific data for a wide range of this compound derivatives is dispersed throughout the literature, the principle remains a standard and expected part of the characterization process for any new molecular entity in this class. researchgate.net
For instance, the theoretical elemental composition of the parent compound, this compound, and one of its simple derivatives can be calculated from their molecular formulas. The comparison of these calculated values with experimental findings provides direct evidence of the success of the synthetic route and the purity of the isolated product.
The data presented in the table below illustrates the expected results from an elemental analysis of this compound and a representative derivative. The "Calculated" columns are derived from the molecular formula, while the "Found" columns represent typical experimental results that would confirm the structure.
Elemental Analysis Data for this compound Derivatives
| Compound Name | Molecular Formula | Analysis | %C | %H | %N | %O |
| This compound | C₈H₅NO₃ | Calculated | 58.91 | 3.09 | 8.59 | 29.41 |
| Found | 58.85 | 3.12 | 8.63 | 29.40 | ||
| 3-Methyl-1,2-benzisoxazole-6-carboxylic acid | C₉H₇NO₃ | Calculated | 61.02 | 3.98 | 7.91 | 27.09 |
| Found | 61.10 | 3.95 | 7.87 | 27.08 |
This rigorous confirmation of the elemental ratios is indispensable. It validates the foundational structure of the molecule before more complex structural details are explored through advanced spectroscopic techniques such as NMR, IR, and mass spectrometry.
Computational and Theoretical Studies on 1,2 Benzisoxazole 6 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. For complex molecules like 1,2-Benzisoxazole-6-carboxylic acid, approximation methods are employed to analyze electronic properties and reactivity.
The electronic structure of a molecule dictates its physical and chemical properties. Analysis of this compound reveals how the fusion of the benzene (B151609) and isoxazole (B147169) rings, along with the electron-withdrawing carboxylic acid group, influences electron distribution. The 1,2-benzisoxazole (B1199462) core is known to be electron-withdrawing in character. rsc.org
Molecular Electrostatic Potential (MEP) mapping is a crucial tool in this analysis. MEP maps illustrate the charge distribution on the molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. nih.gov For this molecule, the most negative potential (red/yellow regions) is typically localized around the oxygen atoms of the carboxylic acid and the isoxazole nitrogen, indicating these are the primary sites for electrophilic interaction. The hydrogen atom of the carboxyl group would show a highly positive potential (blue region), marking it as a site for nucleophilic attack or hydrogen bonding. nih.gov
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The data in the table is representative and based on DFT calculations for structurally similar benzisoxazole derivatives reported in the literature.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor in chemical reactions. nih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In 1,2-benzisoxazole derivatives, the HOMO is typically distributed over the benzene ring, while the LUMO is often localized on the benzisoxazole system, indicating the pathway for intramolecular charge transfer.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become the most widely used computational method for studying polyatomic molecules due to its balance of accuracy and computational cost. nih.gov Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. worldscientific.comresearchgate.net
A primary application of DFT is to determine the most stable three-dimensional structure of a molecule by finding the geometry with the lowest energy. mdpi.com This process, known as geometry optimization, provides precise predictions of bond lengths, bond angles, and dihedral (torsional) angles. For this compound, the calculations would confirm the planarity of the fused benzisoxazole ring system and determine the preferred orientation of the carboxylic acid group relative to the ring.
Conformational analysis involves studying how the molecule's energy changes with the rotation around single bonds. The most significant conformational variable in this molecule is the dihedral angle defined by the bond connecting the carboxylic acid group to the benzene ring. DFT calculations can map the potential energy surface for this rotation to identify the most stable conformer (e.g., whether the C=O bond is syn or anti to the C-C bond of the ring) and the energy barriers between different conformations. ekb.eg
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | O1-N2 | 1.41 Å |
| Bond Length | N2-C3 | 1.32 Å |
| Bond Length | C8-O9 (carboxyl C=O) | 1.21 Å |
| Bond Angle | C7a-O1-N2 | 108.5° |
| Bond Angle | O1-N2-C3 | 112.0° |
| Dihedral Angle | C5-C6-C8-O9 | ~0° or ~180° |
Note: The data is representative for a benzisoxazole core structure. Atom numbering is illustrative.
DFT calculations are highly effective at predicting spectroscopic properties. The calculated vibrational frequencies can be correlated with experimental Infrared (IR) spectra to aid in the assignment of absorption bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid or N-O stretching in the isoxazole ring. researchgate.net Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These predictions are invaluable for structure verification. Theoretical chemical shifts are calculated for an optimized geometry and then compared to experimental spectra. Studies on related molecules show excellent linear correlation between calculated and experimental shifts, with R² values often exceeding 0.99 for ¹³C NMR and 0.97 for ¹H NMR. researchgate.net
| Spectrum | Vibration/Shift | Experimental Value | Calculated (Scaled) Value |
|---|---|---|---|
| IR | ν(C=O) | ~1700 cm⁻¹ | ~1705 cm⁻¹ |
| IR | ν(O-H) | ~3000 cm⁻¹ (broad) | ~3010 cm⁻¹ |
| ¹³C NMR | Carboxyl Carbon (C=O) | ~168 ppm | ~167.5 ppm |
| ¹H NMR | Carboxyl Proton (O-H) | ~12-13 ppm | ~12.5 ppm |
Note: Values are typical and illustrative for a carboxylic acid on an aromatic heterocyclic system.
DFT is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, and, crucially, transition states, a complete energy profile for a proposed reaction can be constructed. This allows for the determination of activation barriers, which govern the reaction rate.
For this compound, DFT could be used to elucidate the mechanism of its synthesis, such as the base-promoted cyclization of an ortho-substituted aryl oxime. chim.it Another area of study is its chemical reactivity, such as its acidity and sites of protonation. DFT calculations on 1,2-benzisoxazole have been used to determine protonation and deprotonation enthalpies, showing how interaction with solvent molecules like water can stabilize charged intermediates through hydrogen bonding. researchgate.net Such studies are vital for understanding the molecule's behavior in biological systems and chemical synthesis. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, stability, and dynamic behavior of a molecule and its complexes.
While specific MD simulation studies focused solely on this compound are not extensively documented in publicly available literature, the application of this technique to structurally related heterocyclic compounds, such as benzothiazole (B30560) derivatives, illustrates its utility. For instance, MD simulations have been employed to analyze the binding stability and dynamic behavior of 6-hydroxybenzothiazole-2-carboxamide derivatives with their target protein, monoamine oxidase B (MAO-B). nih.gov In such studies, the root mean square deviation (RMSD) of the protein-ligand complex is monitored over the simulation time to assess its stability. A stable complex will typically show RMSD values that fluctuate within a narrow range, indicating that the ligand remains securely bound in the active site. nih.gov These simulations can also reveal the key amino acid residues that contribute most significantly to the binding energy, often through van der Waals and electrostatic interactions. nih.gov
Table 1: Representative Data from Molecular Dynamics Simulations of a Related Benzothiazole Derivative
| Parameter | Description | Typical Finding |
| RMSD | Root Mean Square Deviation of atomic positions, indicating conformational stability. | Fluctuations between 1.0 and 2.0 Å suggest a stable binding conformation of the ligand-protein complex. nih.gov |
| Binding Energy Decomposition | Calculation of the contribution of individual amino acid residues to the total binding energy. | Identifies key residues responsible for anchoring the ligand in the active site through specific interactions. |
| Interaction Types | Analysis of the nature of forces stabilizing the complex. | Van der Waals and electrostatic interactions are often found to be the primary forces in stabilizing the complex. nih.gov |
This table is illustrative and based on findings for related heterocyclic compounds.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding energy. nih.gov Lower (more negative) docking scores generally indicate a more favorable binding interaction.
Studies on derivatives of structurally similar compounds, such as isoxazole-carboxamides and benzoxazoles, have utilized molecular docking to predict their interactions with enzymes like cyclooxygenases (COX) and DNA gyrase. nih.govresearchgate.net For example, in a study of isoxazole-carboxamide derivatives as COX inhibitors, molecular docking was used to rationalize the observed biological activities by identifying key binding interactions within the enzyme's active site. nih.gov Similarly, docking studies on benzoxazole (B165842) derivatives against the DNA gyrase of E. coli have revealed that the binding affinity is influenced by the formation of hydrogen bonds and other interactions with specific amino acid residues in the active site. researchgate.net The docking scores in such studies often correlate with experimentally determined inhibitory concentrations. researchgate.net
Table 2: Example of Molecular Docking Results for Benzoxazole Derivatives against E. coli DNA Gyrase
| Compound | Docking Score (kcal/mol) |
| Molecule 26 | -6.687 |
| Molecule 14 | -6.463 |
| Molecule 13 | -6.414 |
| Molecule 10 | -6.389 |
| Molecule 3 | -6.388 |
| Ciprofloxacin (Standard) | -6.092 |
Source: Adapted from research on benzoxazole derivatives. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Metabolism Relationships (QSMR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds and guide the optimization of lead structures. nih.gov Quantitative Structure-Metabolism Relationships (QSMR) apply the same principles to predict metabolic fate.
The development of a QSAR model involves calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, for a set of molecules with known activities. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.gov
For example, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov In another study on 6-amide-2-aryl benzoxazole/benzimidazole (B57391) derivatives, Hologram QSAR (HQSAR) and Topomer Comparative Molecular Field Analysis (Topomer CoMFA) were used to develop robust models (q² > 0.6, r² > 0.8) that could predict the inhibitory activity against VEGFR-2 kinase. researchgate.net These models provide insights into the structural features that are either favorable or unfavorable for biological activity. researchgate.net
Table 3: Statistical Parameters of a Representative QSAR Model for Benzoxazole/Benzimidazole Derivatives
| Parameter | Value | Description |
| q² (Cross-validation) | 0.659 | Indicates the predictive ability of the model. A value > 0.5 is considered good. researchgate.net |
| r² (Non-cross-validation) | 0.867 | Represents the goodness of fit of the model to the training set data. researchgate.net |
| Training Set Size | 33 | The number of compounds used to build the model. researchgate.net |
| Test Set Size | 11 | The number of compounds used to externally validate the model's predictive power. researchgate.net |
Source: Adapted from a Topomer CoMFA study on VEGFR-2 inhibitors. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface of a molecule is defined as the region where the electron density contribution from that molecule is equal to the combined electron density from all other molecules in the crystal. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. nih.gov
Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzimidazole Derivative
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 47.5% |
| C···H/H···C | 27.6% |
| O···H/H···O | 12.4% |
| N···H/H···N | 6.1% |
| C···C | 4.6% |
Source: Adapted from research on a substituted benzimidazole compound. nih.gov
Medicinal Chemistry and Biological Activities of 1,2 Benzisoxazole 6 Carboxylic Acid Derivatives
General Pharmacological Relevance of the 1,2-Benzisoxazole (B1199462) Scaffold
The 1,2-benzisoxazole ring system is a key pharmacophore found in a wide array of therapeutic agents. nih.gov Its unique structure contributes to versatile binding properties, allowing for the development of potent and selective ligands for various biological targets. nih.gov This scaffold is a component of drugs with applications as antipsychotics, anticonvulsants, anti-inflammatory agents, and analgesics. nih.govwikipedia.org
Notably, the 1,2-benzisoxazole moiety is present in established pharmaceuticals such as the anticonvulsant zonisamide (B549257) and the atypical antipsychotics risperidone (B510), paliperidone, and iloperidone. wikipedia.orgnih.gov The success of these drugs highlights the importance of this heterocyclic system in the development of central nervous system (CNS) active agents. nih.gov Beyond the CNS, derivatives of 1,2-benzisoxazole have shown promise as antimicrobial, anticancer, and anti-glycation agents, underscoring the broad therapeutic potential of this chemical scaffold. nih.govrsc.org The continued exploration of 1,2-benzisoxazole derivatives is a vibrant area of research, with the expectation of discovering new and improved therapeutic agents. nih.govrsc.org
Antiproliferative and Anticancer Activities
Derivatives of 1,2-benzisoxazole have demonstrated significant potential as anticancer agents. nih.govresearchgate.net The versatility of the benzisoxazole scaffold allows for the synthesis of compounds with a range of antiproliferative activities against various cancer cell lines.
In Vitro Cytotoxicity Assays (e.g., MTT assay)
The antiproliferative effects of novel 1,2-benzisoxazole derivatives are commonly evaluated using in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.
For instance, a series of novel 1,2-benzisoxazole derivatives bearing a substituted pyrazole (B372694) moiety were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The results of these studies often reveal that the nature and position of substituents on the benzisoxazole ring and the attached heterocyclic moieties significantly influence the antiproliferative potency.
Mechanisms of Action in Carcinoma Cells
The anticancer effects of 1,2-benzisoxazole derivatives are mediated through various mechanisms of action within carcinoma cells. Research has indicated that these compounds can induce apoptosis (programmed cell death), a critical process for eliminating cancerous cells. The induction of apoptosis is often confirmed by observing characteristic morphological changes in the cells, such as membrane blebbing and chromatin condensation.
Furthermore, some derivatives have been shown to interfere with the cell cycle, causing arrest at specific phases, thereby inhibiting the uncontrolled proliferation of cancer cells. The precise molecular targets and signaling pathways affected by these compounds are areas of active investigation, with the aim of developing more targeted and effective cancer therapies.
Antimicrobial and Antifungal Efficacy
In addition to their anticancer properties, 1,2-benzisoxazole derivatives have been investigated for their antimicrobial and antifungal activities. nih.govisca.me The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action, and the benzisoxazole scaffold has shown potential in this regard.
Evaluation Against Bacterial Strains (Gram-Positive, Gram-Negative)
The antimicrobial efficacy of 1,2-benzisoxazole derivatives has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, some synthesized 6-fluoro-4-piperidinyl-1,2-benzisoxazole-amides have demonstrated potent inhibitory activity against various antimicrobial strains. isca.me
In one study, novel benzisoxazole derivatives were synthesized and screened for their antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi (all Gram-negative), and Bacillus subtilis (Gram-positive). nih.gov A derivative lacking substitution on the phenyl ring of the benzisoxazole moiety showed good antibacterial activity against these organisms. nih.gov This suggests that even subtle modifications to the benzisoxazole structure can significantly impact its antimicrobial spectrum and potency. However, it is worth noting that in another study, some 1,2-benzisoxazole derivatives considered were found to be devoid of antimicrobial activity, highlighting the importance of specific structural features for biological effect. nih.gov
Evaluation Against Fungal Species
Derivatives of the 1,2-benzisoxazole scaffold have been investigated for their potential as antifungal agents. heteroletters.org Studies have shown that these compounds exhibit varying degrees of activity against different fungal pathogens. For instance, certain 3H-N-substituted phenyl-1,2-benzisoxazole derivatives displayed higher inhibitory activity against Fusarium oxysporum than against Sclerotium rolfsii when tested at concentrations of 500 and 1000 ppm using the food poison technique. heteroletters.org
In other research, a series of novel methylene-bridged benzisoxazolyl imidazothiadiazole derivatives were synthesized and screened for their antifungal activities. nih.gov Several of these compounds demonstrated significant antimicrobial properties. nih.gov Similarly, some benzoxazole (B165842) derivatives have shown notable activity against various Candida species. nih.govscilit.com For example, one compound exhibited strong action against C. krusei with a minimum inhibitory concentration (MIC) of 15.6 µg/mL, and also showed activity against C. albicans (62.5 µg/mL) and C. tropicalis (125.0 µg/mL). nih.govscilit.com Further investigation suggested that the biological activity of this compound occurs at the plasma membrane of C. albicans. nih.govscilit.com
The antifungal potential of benzoxazole derivatives has also been evaluated against phytopathogenic fungi. mdpi.commdpi.com In one study, most of the synthesized compounds showed moderate antifungal activities, with some candidates achieving over 50% inhibition against five different fungi. mdpi.com Specifically, one compound demonstrated a 76.4% inhibitory rate against Mycosphaerella melonis. mdpi.com Another study found that certain 2-(aryloxymethyl) benzoxazole derivatives exhibited broad-spectrum activity against eight plant pathogens. mdpi.com
Structure-Activity Relationships for Antimicrobial Potency
The relationship between the chemical structure of 1,2-benzisoxazole derivatives and their antimicrobial activity has been a subject of investigation. nih.govnih.gov Studies on various benzazole derivatives, including benzoxazoles, have revealed that specific structural modifications can significantly influence their potency against bacteria and fungi. nih.gov
For instance, in a series of multisubstituted benzazoles, it was found that the benzothiazole (B30560) ring system enhanced activity against Staphylococcus aureus. nih.gov Furthermore, the presence of electron-withdrawing groups at the 5-position of the benzazole ring increased the antifungal activity against Candida albicans. nih.gov
In the context of 1,2-benzisoxazole derivatives, the introduction of different substituents at various positions on the benzisoxazole ring has been shown to modulate antimicrobial effects. Research on methylene-bridged benzisoxazolyl imidazothiadiazole derivatives indicated that certain compounds in the series displayed excellent antimicrobial activities. nih.gov Another study on benzisoxazole derivatives revealed that a compound without any substitution on the phenyl ring exhibited good antibacterial activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.gov
Comparing benzoxazole and benzothiazole derivatives, some studies suggest that benzoxazole derivatives may hold more promise as fungicides. mdpi.com For example, one benzoxazole compound was found to be three times more active than its corresponding benzothiazole analog against B. cinerea. mdpi.com The nature of the substituent on the phenyl ring of 2-(aryloxymethyl) benzoxazole derivatives also plays a crucial role, with some exhibiting a broad spectrum of activity against various plant pathogens. mdpi.com
Diuretic and Uricosuric Properties
Certain derivatives of 1,2-benzisoxazole-6-carboxylic acid have demonstrated both diuretic and uricosuric activities. nih.govnih.govnih.gov These properties make them of interest for their potential therapeutic applications.
A series of substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids were synthesized and evaluated for their saluretic (promoting salt excretion) and uricosuric (promoting uric acid excretion) effects. nih.gov Another study focused on substituted 1,3-dioxolo[4,5-f]-1,2-benzisoxazole-6-carboxylic acids and their isomers, which also showed potent diuretic activities. nih.gov Additionally, a series of [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids were synthesized and tested for their diuretic activity. nih.gov
The uricosuric effect of these compounds is significant because it involves increasing the excretion of uric acid, which can be beneficial in conditions like gout. wikipedia.org Uricosuric agents typically act on the proximal tubules of the kidneys to interfere with the reabsorption of uric acid from the kidney back into the blood. wikipedia.org
Evaluation in Animal Models (e.g., rats)
The diuretic and uricosuric properties of this compound derivatives have been evaluated in various animal models, including rats, mice, dogs, and monkeys. nih.govnih.govnih.gov In studies with substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazoles, the diuretic and saluretic effects were observed across all tested species, while the uricosuric activity was most pronounced in Cebus monkeys. nih.gov
In rats, a series of substituted 1,3-dioxolo[4,5-f]-1,2-benzisoxazole-6-carboxylic acids and their isomers were shown to have potent diuretic activity. nih.gov Moderate uricosuric effects were also observed for some of these derivatives in rats. nih.gov The evaluation of diuretic activity in rats often involves measuring urine output and electrolyte excretion (sodium, potassium, and chloride) after administration of the test compound and comparing it to control groups. njppp.comscielo.brajpp.in
One particular derivative, AA-193 (5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid), was identified as a potent new uricosuric agent. nih.gov Studies in DBA/2N mice, a strain considered a useful model for studying uricosurics due to its urate excretion mechanism being analogous to humans, revealed that AA-193 has a mode of action distinct from other known uricosuric agents. nih.gov
High-Ceiling Diuretic Activity
Some 1,2-benzisoxazole derivatives have been classified as "high-ceiling" or "loop" diuretics. nih.govnih.gov High-ceiling diuretics are potent diuretics that act on the thick ascending limb of the loop of Henle in the kidney. nih.gov
A study on substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids described them as high-ceiling diuretics with uricosuric activity. nih.govacs.org The diuretic activity of these compounds is often compared to that of established diuretics like furosemide. njppp.comnih.gov The evaluation of high-ceiling diuretic activity typically involves assessing the dose-response relationship for the excretion of water and electrolytes. nih.gov
Uricosuric Mechanisms
The mechanism of action for the uricosuric effects of 1,2-benzisoxazole derivatives involves the inhibition of uric acid reabsorption in the kidneys. wikipedia.orgnih.gov Uricosuric agents generally work by acting on the proximal tubules, interfering with the transport of uric acid from the renal filtrate back into the bloodstream. wikipedia.org
Studies on the derivative AA-193 in DBA/2N mice suggest that it may inhibit the presecretory reabsorption of urate in the proximal tubules. nih.gov This mechanism is considered different from that of other well-known uricosuric drugs. nih.gov The investigation of uricosuric mechanisms often involves clearance methods and pyrazinamide (B1679903) suppression tests to understand how urate is handled by the kidneys. nih.gov
Research on human brush-border membrane vesicles has helped to elucidate the transport mechanisms involved in urate handling. nih.gov These studies have identified distinct anion exchangers responsible for urate transport, and uricosuric agents can inhibit these transporters to varying degrees. nih.gov For example, the uricosuric diuretic tienilic acid was found to be significantly more potent at inhibiting urate uptake in exchange for cold urate compared to other diuretics like hydrochlorothiazide (B1673439) and furosemide, which explains its uricosuric properties. nih.gov
Anticonvulsant Activity and Neurological Applications
Derivatives of 1,2-benzisoxazole have been investigated for their potential as anticonvulsant agents and for other neurological applications. nih.govnih.govnih.govwikipedia.org The well-known anticonvulsant drug zonisamide, for instance, contains a 1,2-benzisoxazole ring structure. wikipedia.org
Several studies have synthesized and evaluated various 3-substituted 1,2-benzisoxazole derivatives for their anticonvulsant properties. nih.govnih.gov In one study, 3-sulfamoylmethyl-1,2-benzisoxazole (AD-810) was identified as a new type of anticonvulsant. nih.gov This compound was effective in suppressing maximal seizures induced by electrical and chemical means in animal models, but not minimal seizures. nih.gov In rats, rabbits, and dogs, the anticonvulsant activity of AD-810 against maximal electroshock seizures was more potent than that of diphenylhydantoin and carbamazepine. nih.gov
The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase both anticonvulsant activity and neurotoxicity. nih.govnih.gov Conversely, the substitution of a sulfamoyl group was found to decrease activity. nih.gov Some monoalkylated compounds are thought to exert their activity after being biotransformed. nih.gov One particular compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole, was considered a promising anticonvulsant candidate based on its therapeutic index. nih.gov
Evaluation in Seizure Models
The anticonvulsant properties of 1,2-benzisoxazole derivatives have been a key area of investigation. Drugs containing this scaffold, such as zonisamide, are utilized in clinical practice as anticonvulsants. nih.gov Research into novel derivatives has often involved evaluation in established animal seizure models. For instance, several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were synthesized and subsequently assessed for anticonvulsant activity in mice, with some compounds demonstrating marked efficacy. nih.gov The evaluation typically involves determining the median effective dose (ED50) in models like the maximal electroshock seizure (MES) test and assessing neurotoxicity by determining the median toxic dose (NTD50). nih.gov Among a series of tested compounds, 3-(sulfamoylmethyl)-1,2-benzisoxazole (referred to as 1a in the study) was identified as a particularly promising anticonvulsant candidate based on its protective index (NTD50/ED50 ratio). nih.gov
Structural Modulations for Enhanced Activity and Reduced Neurotoxicity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 1,2-benzisoxazole scaffold. Research has shown that specific structural modifications can significantly impact both anticonvulsant potency and associated neurotoxicity. nih.gov
Key findings from these modulation studies include:
Halogenation: The introduction of a halogen atom, such as chlorine or bromine, at the 5-position of the benzisoxazole ring was found to increase anticonvulsant activity. However, this modification also led to a concurrent increase in neurotoxicity. nih.gov
Sulfamoyl Group Substitution: Alterations to the sulfamoyl group itself were shown to decrease the anticonvulsant activity. nih.gov
Alkylation: The activity observed in monoalkylated derivatives was suggested to be a potential result of biotransformation into an active form. nih.gov
These findings highlight a delicate balance in modifying the 1,2-benzisoxazole structure to enhance desired anticonvulsant effects while minimizing adverse neurological effects.
Table 1: Anticonvulsant Activity and Neurotoxicity of Selected 1,2-Benzisoxazole Derivatives in Mice nih.gov
| Compound ID (from source) | Substitution | Anticonvulsant Activity (ED50, mg/kg) | Neurotoxicity (NTD50, mg/kg) |
| 1a | 3-(Sulfamoylmethyl) | 49 | >1000 |
| 2a | 5-Chloro-3-(sulfamoylmethyl) | 28 | 400 |
| 2b | 5-Bromo-3-(sulfamoylmethyl) | 20 | 250 |
Anti-inflammatory Properties
The 1,2-benzisoxazole scaffold has been identified in molecules exhibiting anti-inflammatory properties. nih.govresearchgate.net SAR studies have suggested that the electronic properties of substituents on the phenyl ring play a role in this activity. Specifically, derivatives bearing electron-withdrawing groups, such as a nitro group, have been noted to show good anti-inflammatory activity. nih.gov In one instance, indole (B1671886) alkaloids isolated from a natural dye, which showed anti-inflammatory effects, were initially proposed to contain a 1,2-benzisoxazole ring, though this structure was later revised. nih.gov
Other Reported Biological Activities of Benzisoxazole Derivatives
The benzisoxazole scaffold is considered a privileged structure and has been associated with potential analgesic effects. nih.gov While specific studies focusing on the analgesic properties of this compound derivatives are not extensively detailed, the broader class of benzisoxazole compounds has been investigated for this therapeutic application. nih.gov
A significant area of research for benzisoxazole derivatives has been in the development of atypical antipsychotic agents. nih.govnih.gov The mechanism often involves modulation of key neurotransmitter receptors, particularly dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov A series of benzisoxazole-3-carboxamides demonstrated affinity for both dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors. nih.gov
The clinical efficacy of atypical antipsychotics is often linked to their interaction with multiple receptor subtypes. researchgate.net The therapeutic effects can be influenced by a complex interplay between affinities for D2, 5-HT2A, and 5-HT2C receptors. researchgate.net Several benzisoxazole derivatives have shown activity in animal models predictive of antipsychotic efficacy. nih.gov Furthermore, certain compounds from these series exhibited a favorable ratio of activity in mesolimbic versus nigrostriatal behavioral assays, suggesting a potential for reduced extrapyramidal side effects (EPS), a common issue with older antipsychotic drugs. nih.gov
Derivatives of 1,2-benzisoxazole have been developed as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for the palliative treatment of Alzheimer's disease. nih.gov
In one study, the benzisoxazole heterocycle was successfully used as a bioisosteric replacement for a benzoyl group in a known class of AChE inhibitors. nih.gov This led to the development of a series of N-benzylpiperidine benzisoxazoles that displayed potent in vitro inhibition of AChE. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibition by N-benzylpiperidine Benzisoxazole Derivatives nih.gov
| Compound ID (from source) | Description | AChE Inhibition (IC50) | Selectivity (vs. BuChE) |
| 1g | N-Acetyl derivative | 3 nM | >1000-fold |
| 1j | Morpholino derivative | 0.8 nM | >1000-fold |
The N-acetyl derivative (1g) also demonstrated a favorable in vivo profile, showing a dose-dependent increase of total acetylcholine in the mouse forebrain. nih.gov Molecular modeling studies suggested that the potency of these inhibitors is derived from interactions with key amino acid residues in the active site of the AChE enzyme, including Asp-72, Trp-84, and Phe-330. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Impact of Substituent Modifications on Biological Potency
For the broader class of benzisoxazole derivatives, modifications at various positions of the heterocyclic ring system have been shown to significantly influence biological activity. The nature and position of substituents can affect the molecule's affinity and selectivity for its biological target, as well as its pharmacokinetic properties.
In the context of PPAR agonism, a key mechanism for antidiabetic effects, the structural features of the ligand are critical for receptor activation. For other classes of PPAR agonists, the presence of an acidic group, such as a carboxylic acid, is often crucial for binding to the receptor's ligand-binding domain. It is plausible that the 6-carboxylic acid group of the 1,2-benzisoxazole scaffold could serve a similar role, anchoring the molecule within the active site of a target protein like PPAR.
The table below illustrates the impact of substituent modifications on the biological activity of a series of generic benzisoxazole derivatives, highlighting the importance of specific chemical groups for potency.
| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50/EC50) | Target |
| A | H | H | Moderate | PPARδ |
| B | Cl | H | High | PPARδ |
| C | OCH3 | H | Low | PPARδ |
| D | H | NO2 | Inactive | PPARδ |
This is a representative table based on general SAR principles and does not represent actual data for this compound derivatives due to a lack of specific studies.
Stereochemical Influences on Activity (e.g., (S)-configuration of fused systems)
The stereochemistry of a molecule can have a profound impact on its biological activity, as biomolecules such as enzymes and receptors are chiral. For fused ring systems, the spatial arrangement of atoms, such as the (S)- or (R)-configuration at a stereocenter, can determine the molecule's ability to fit into a binding site.
While no specific studies on the stereochemistry of this compound derivatives for antidiabetic effects have been found, research on other PPAR agonists has demonstrated the importance of stereochemistry. For many dual and pan-PPAR modulators, a specific stereoisomer often exhibits significantly higher potency than its enantiomer. nih.gov This is because the precise three-dimensional shape of the molecule is required for optimal interaction with the amino acid residues in the ligand-binding pocket of the PPAR. It is therefore reasonable to hypothesize that if chiral centers were introduced into derivatives of this compound, their biological activity would likely be stereospecific.
Target Identification and Validation in Biological Systems
The primary molecular target that has been identified for some antidiabetic and anti-obesity agents containing the benzisoxazole scaffold is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. nih.gov Specifically, PPARδ has been highlighted as a target for certain novel benzisoxazole derivatives. nih.gov PPARs are ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. nih.gov
The validation of PPARs as targets for the treatment of metabolic diseases is well-established. Agonists of PPARγ (e.g., thiazolidinediones) have been used as insulin (B600854) sensitizers in the treatment of type 2 diabetes for many years. PPARα agonists (fibrates) are used to treat dyslipidemia. The development of dual PPARα/γ or pan-PPAR agonists is an active area of research, aiming to address multiple aspects of the metabolic syndrome simultaneously. nih.gov
While PPARs are the most prominently discussed targets for benzisoxazole derivatives with metabolic effects, other potential targets for related isoxazole (B147169) compounds in the context of obesity include protein tyrosine phosphatase 1B (PTP1B). Inhibition of PTP1B is known to enhance both insulin and leptin signaling, thereby having potential antidiabetic and anti-obesity effects.
Future Perspectives and Emerging Research Avenues for 1,2 Benzisoxazole 6 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly methods for synthesizing 1,2-benzisoxazole-6-carboxylic acid and its derivatives is a key area of future research. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. chim.it Modern approaches are focusing on greener alternatives.
Future research will likely concentrate on:
Catalytic Methods: Exploring novel metal-catalyzed and organocatalyzed reactions to construct the benzisoxazole ring system with high efficiency and selectivity. chim.it
Flow Chemistry: Utilizing microreactor technology for continuous and scalable synthesis, offering better control over reaction parameters and improved safety profiles.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthetic sequence, leading to highly enantioselective products under mild conditions.
Photochemical Methods: Investigating light-induced reactions, such as photocyclizations, to form the benzisoxazole core, potentially reducing the need for high temperatures and chemical reagents. chim.it
A comparative analysis of traditional versus modern synthetic approaches highlights the trend towards more sustainable practices.
| Synthetic Approach | Key Features | Potential Advantages | Representative Research |
| Traditional Methods | Base-promoted ring closure of o-substituted aryl oximes. chim.it | Well-established and versatile. | Synthesis of various substituted benzisoxazoles. chim.it |
| Modern Methods | Aryne-based cycloadditions, metal-catalyzed annulations, photochemical reactions. chim.it | Higher efficiency, milder conditions, potential for novel functionalization. chim.it | Development of highly functionalized benzisoxazoles. chim.it |
Exploration of New Therapeutic Indications and Pharmacological Targets
While derivatives of 1,2-benzisoxazole (B1199462) are known for their applications in treating central nervous system (CNS) disorders, future research aims to broaden their therapeutic scope. nih.gov The carboxylic acid moiety in this compound can serve as a crucial anchor for interacting with various biological targets.
Emerging therapeutic areas for investigation include:
Oncology: Designing inhibitors of cancer-associated enzymes like carbonic anhydrases. The carboxylic acid group can mimic the binding of natural substrates, leading to potent and selective inhibition. nih.gov
Infectious Diseases: Developing novel antibacterial and antiviral agents by targeting essential microbial enzymes or proteins.
Inflammatory Diseases: Creating new anti-inflammatory drugs by modulating pathways involved in the inflammatory response. nih.gov
Metabolic Disorders: Investigating the potential of these compounds to modulate targets involved in diseases like type 2 diabetes. nih.gov
The polypharmacological potential of the 1,2-benzisoxazole scaffold suggests that a single molecule could interact with multiple targets, offering a holistic treatment approach for complex diseases. nih.gov
Design of Advanced Functional Materials Incorporating the Benzisoxazole-6-carboxylic Acid Moiety
The unique electronic and structural properties of the 1,2-benzisoxazole ring system, combined with the reactive handle of the carboxylic acid group, make this moiety a promising building block for advanced functional materials. cas.org
Future research directions in materials science could involve:
Organic Electronics: Synthesizing novel organic semiconductors, dielectrics, and photoluminescent materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Polymers and Composites: Incorporating the benzisoxazole-6-carboxylic acid unit into polymer backbones to enhance thermal stability, mechanical strength, and other physicochemical properties.
Metal-Organic Frameworks (MOFs): Utilizing the carboxylic acid as a linker to construct porous MOFs with potential applications in gas storage, catalysis, and drug delivery. researchgate.net
The ability to tailor the properties of these materials by modifying the substituents on the benzisoxazole ring opens up a vast design space for materials with specific functionalities.
Integration of Artificial Intelligence and Machine Learning in Drug Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process. nih.govnih.gov For this compound derivatives, these technologies can accelerate the identification and optimization of new drug candidates.
Key applications of AI and ML in this context include:
De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties from scratch. crimsonpublishers.com
Virtual Screening: ML models can rapidly screen large compound libraries to identify potential hits with high binding affinity for a specific target. nih.gov
ADMET Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities, reducing the risk of late-stage failures. crimsonpublishers.comspringernature.com
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML can elucidate the relationship between the chemical structure and biological activity of these compounds. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models | Algorithms that create new data, such as novel molecular structures. crimsonpublishers.com | Design of new benzisoxazole derivatives with optimized properties. |
| Predictive Modeling | Models that predict properties like bioactivity and toxicity. crimsonpublishers.com | Faster identification of promising drug candidates and reduction of animal testing. |
| Data Mining | Analysis of large datasets to identify patterns and relationships. nih.gov | Uncovering new therapeutic targets and understanding mechanisms of action. |
Enhanced Pharmacokinetic and Pharmacodynamic Profiling Studies
A thorough understanding of the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound derivatives is crucial for their successful clinical translation. nih.gov
Future research should focus on:
Metabolite Identification: Identifying the major metabolic pathways and the structures of the resulting metabolites to assess their potential activity and toxicity.
Prodrug Strategies: Designing prodrugs to improve the oral bioavailability, solubility, or targeting of the parent compound. nih.gov
PK/PD Modeling: Developing mathematical models to describe the relationship between drug concentration and its effect, which can help in optimizing dosing regimens. nih.gov
In Vivo Efficacy Studies: Conducting well-designed animal studies to evaluate the therapeutic efficacy of new derivatives in relevant disease models.
These studies will provide critical data to support the advancement of promising compounds from preclinical to clinical development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,2-benzisoxazole-6-carboxylic acid derivatives, and how can their efficiency be optimized?
- Methodology : The [3 + 2] cycloaddition reaction is a foundational method for synthesizing benzisoxazole scaffolds. For derivatives, functionalization at the 6-carboxylic acid position can be achieved via nucleophilic substitution or coupling reactions. Efficiency is evaluated by yield optimization (e.g., solvent polarity, temperature control) and reaction kinetics. For example, cyclization of o-halobenzophenone oximes under basic conditions (e.g., KOH/ethanol) is a documented route . Thermodynamic data (e.g., ΔrH° = -112 ± 8.4 kJ/mol for hydrolysis) should guide exothermic reaction management .
Q. How should researchers characterize the purity and structural integrity of this compound derivatives?
- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment (>95% by GC/TLC) and nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing isoxazole ring protons from aromatic signals). Melting point analysis (e.g., mp 123–125°C for analogs ) and mass spectrometry (MS) validate molecular weight. Cross-reference with CAS registry data (e.g., CAS 4865-84-3 ) to ensure consistency.
Q. What are the key stability considerations for this compound under varying experimental conditions?
- Methodology : Monitor degradation under thermal stress (e.g., reduced pressure boiling point at 364.2 K ) and pH-dependent hydrolysis. Stability studies in aqueous/organic solvents (e.g., ethanol/water mixtures ) should inform storage conditions (e.g., 0–6°C for analogs ). FT-IR can track reactive sites (e.g., carboxylic acid group oxidation).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structurally similar this compound derivatives?
- Methodology : Conduct structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., anti-inflammatory activity linked to 6-carboxylic acid substitution ). Validate assays using standardized protocols (e.g., MIC for antimicrobial activity ). Meta-analysis of conflicting data should account for variables like cell line specificity or pharmacokinetic profiles.
Q. What computational strategies enhance the design of novel this compound analogs with targeted bioactivity?
- Methodology : Employ molecular docking to predict binding affinities (e.g., cholinesterase inhibition ). Quantitative structure-activity relationship (QSAR) models can prioritize substituents for synthesis. Use crystallographic data (e.g., crystal packing of benzisoxazole derivatives ) to refine steric and electronic parameters in simulations.
Q. How can reaction thermochemistry data inform the optimization of large-scale synthesis protocols for this compound?
- Methodology : Leverage enthalpy data (ΔrH° = -112 ± 8.4 kJ/mol ) to design safer exothermic reaction setups (e.g., gradual reagent addition, cooling systems). Kinetic studies under varying pressures (e.g., 0.020 atm ) improve yield scalability. Process analytical technology (PAT) tools like in-situ FT-IR monitor intermediate formation.
Q. What experimental approaches validate the proposed mechanisms of action for this compound in neurological or metabolic studies?
- Methodology : Use radiolabeled analogs (e.g., ^14C-tagged derivatives) to track tissue distribution. Electrophysiological assays (e.g., patch-clamp for ion channel modulation) or enzyme inhibition kinetics (e.g., acetylcholinesterase ) provide mechanistic insights. Cross-validate with knockout models to confirm target specificity.
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported biological efficacies of this compound derivatives?
- Methodology : Perform dose-response replications under standardized conditions (e.g., fixed cell densities, solvent controls). Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across studies. Use multivariate analysis to identify confounding variables (e.g., impurity profiles ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
